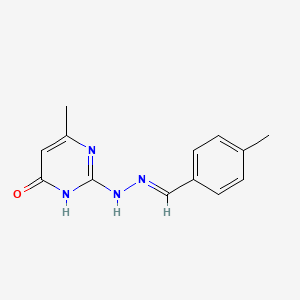
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitro group, a tolyl group, and an isoindole dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophthalic anhydride with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid or ethanol. The resulting intermediate is then subjected to cyclization to form the isoindole dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Cyclization: Acidic or basic catalysts, depending on the specific reaction pathway.
Major Products
Reduction: 4-Amino-2-(p-tolylamino-methyl)-isoindole-1,3-dione.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its bioactivity. The exact molecular pathways involved depend on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-2-(m-tolylamino-methyl)-isoindole-1,3-dione: Similar structure but with a different position of the tolyl group.
4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione: Similar core structure but with variations in the substituents.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C16H13N3O4 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
2-[(4-methylanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H13N3O4/c1-10-5-7-11(8-6-10)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3 |
InChI-Schlüssel |
SSHOPOZEWKCBKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide](/img/structure/B11986569.png)
![(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11986571.png)
![ethyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986580.png)
![isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986590.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11986596.png)
![2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986602.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11986612.png)

![3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11986628.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986646.png)

![Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11986656.png)

